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Abstract
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found

across all kingdoms of life. Comprising two adenosine moieties linked by a chain of four

phosphate groups, Ap4A has emerged from being considered a mere metabolic byproduct to a

critical signaling molecule involved in a myriad of cellular processes. Its roles in stress

response, DNA replication, and cell signaling have made it a molecule of significant interest in

various research fields, including drug development. This technical guide provides a

comprehensive overview of the molecular structure of Ap4A, the experimental protocols used

for its structural elucidation, and its involvement in key signaling pathways.

Core Structure of Diadenosine Tetraphosphate
(Ap4A)
Diadenosine tetraphosphate is a symmetrical molecule consisting of two adenosine

nucleosides joined by a P1,P4-tetraphosphate chain through 5'-5' phosphodiester bonds. The

fundamental components of each adenosine moiety are an adenine base and a ribose sugar.

The molecular formula of Ap4A is C₂₀H₂₈N₁₀O₁₉P₄, with a molar mass of 836.390 g·mol⁻¹.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of Ap4A is presented in Table 1.

Property Value Reference

Molecular Formula C₂₀H₂₈N₁₀O₁₉P₄

Molar Mass 836.390 g·mol⁻¹

IUPAC Name

O1,O7-Di(5′-deoxyadenosin-5′-

yl) tetrahydrogen

tetraphosphate

CAS Number 5542-28-9

λmax 259 nm

Extinction Coefficient (ε) 27.0 L mmol⁻¹ cm⁻¹ (at pH 7.5)

Table 1: Chemical and Physical Properties of Ap4A. This table summarizes the fundamental

chemical and physical characteristics of diadenosine tetraphosphate.

Three-Dimensional Conformation
The three-dimensional structure of Ap4A has been primarily investigated through X-ray

crystallography of Ap4A in complex with various proteins and through Nuclear Magnetic

Resonance (NMR) spectroscopy in solution. These studies have revealed that Ap4A can adopt

different conformations, with a prominent "stacked" conformation where the two adenine rings

are in close proximity due to intramolecular interactions. This conformation is influenced by

factors such as pH and the presence of divalent cations like Mg²⁺ and Zn²⁺.

While a comprehensive table of all bond lengths and angles for the isolated Ap4A molecule is

not readily available, these parameters can be extracted from crystallographic information files

(CIFs) from the Protein Data Bank (PDB) for structures containing Ap4A. The bond lengths and

angles within the adenosine and phosphate moieties are generally consistent with those of

other nucleotides.
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The elucidation of the three-dimensional structure of Ap4A relies on sophisticated analytical

techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR)

spectroscopy.

X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their

crystalline state. For Ap4A, this typically involves co-crystallizing the molecule with a binding

partner, such as an enzyme.

Detailed Methodology:

Crystallization: Crystals of the Ap4A-protein complex are grown by vapor diffusion (hanging

or sitting drop method). A solution containing the purified protein and a molar excess of

Ap4A is mixed with a precipitant solution. The mixture is equilibrated against a larger

reservoir of the precipitant solution, leading to the slow formation of crystals.

Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam.

The diffraction pattern, consisting of a series of spots, is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase information, which is lost during the

experiment, is recovered using methods like molecular replacement if a homologous

structure is available. An initial model of the molecule is built into the electron density map

and then refined to best fit the experimental data.
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Click to download full resolution via product page

Figure 1: Experimental Workflow for X-ray Crystallography of Ap4A-Protein Complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of

molecules in solution, which is closer to their native physiological state.

Detailed Methodology:

Sample Preparation: A highly concentrated and pure solution of Ap4A is prepared in a

suitable buffer, often containing D₂O to minimize the solvent signal.

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are

performed.

1D ¹H and ³¹P NMR: Provide initial information about the chemical environment of the

protons and phosphorus atoms.

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign

protons within the ribose sugar rings.

2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all

protons within a spin system, aiding in the complete assignment of ribose protons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about

protons that are close in space (typically < 5 Å), which is crucial for determining the three-

dimensional conformation, including the stacking of the adenine rings.

Structure Calculation: The distance restraints obtained from NOESY experiments, along with

torsional angle restraints derived from coupling constants, are used as input for molecular

dynamics and simulated annealing calculations to generate a family of structures consistent

with the experimental data.

Ap4A in Cellular Signaling Pathways
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Ap4A acts as a signaling molecule in several key cellular pathways. Its synthesis and

degradation are tightly regulated, allowing it to function as a rapid and transient signal in

response to cellular stress.

Synthesis and Degradation of Ap4A
The primary route for Ap4A synthesis is a side reaction of aminoacyl-tRNA synthetases

(aaRSs), particularly Lysyl-tRNA synthetase (LysRS). Degradation is mainly carried out by

Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases.
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To cite this document: BenchChem. [The Molecular Architecture of Diadenosine
Tetraphosphate (Ap4A): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b026288#what-is-the-structure-of-
diadenosine-tetraphosphate-ap4a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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